2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group at the 5-position and a 3,5-dimethylpyrazole moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile precursor in synthetic chemistry. The compound is frequently employed in the synthesis of imidazolone derivatives and other nitrogen-containing heterocycles, as demonstrated in its reaction with active methylene compounds .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-5-8(2)13(12-7)10-4-3-9(6-11-10)14(15)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRYZPDTGPQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313469 | |
| Record name | 2R-0638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76211-92-2 | |
| Record name | NSC270442 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2R-0638 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine
Synthesis of 3,5-Dimethyl-1H-pyrazole
The pyrazole moiety is synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate under reflux conditions. The reaction proceeds through intermediate hydrazone formation followed by acid-catalyzed cyclization:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$
Optimized conditions (ethanol, 78°C, 6 hr) yield 92% pure 3,5-dimethylpyrazole as white crystals (mp 107–109°C). The dimethyl substitution pattern prevents regioisomer formation during subsequent coupling reactions.
Synthesis of 5-Nitropyridine Derivatives
Preparation of 2-Chloro-5-nitropyridine
A high-yield protocol from CN109456257B employs nitromethane and methyl 2-chloroacrylate in a one-pot cascade reaction:
- Michael Addition : Nitromethane (0.5 mol) reacts with methyl 2-chloroacrylate (0.5 mol) catalyzed by 1,8-diazabicycloundec-7-ene (DBU, 2–4 wt%) at 50–55°C for 5 hr.
- Cyclization : Addition of triethyl orthoformate (0.75 mol) and ZnCl₂ (8 g) at 95–100°C for 4 hr forms 2-hydroxy-5-nitropyridine.
- Chlorination : Treatment with POCl₃ (3 equiv) at 130°C for 2 hr achieves quantitative conversion to 2-chloro-5-nitropyridine (mp 109–111°C, 99% HPLC purity).
This method eliminates hazardous diazotization steps, reducing wastewater generation by 60% compared to traditional nitration routes.
Coupling of 3,5-Dimethyl-1H-pyrazole with 2-Chloro-5-nitropyridine
Nucleophilic aromatic substitution proceeds in anhydrous DMF using K₂CO₃ (2.5 equiv) as base:
$$
\text{C}5\text{H}4\text{ClN}2\text{O}2 + \text{C}5\text{H}8\text{N}2 \xrightarrow{\text{DMF, 110°C}} \text{C}{10}\text{H}{10}\text{N}4\text{O}_2 + \text{HCl}
$$
Reaction monitoring by TLC (hexane:EtOAc 3:1) shows complete consumption of starting material within 8 hr. Post-treatment involves ethyl acetate extraction and silica gel chromatography, yielding 83–87% of target compound as yellow crystals (mp 142–144°C).
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
Comparative studies in polar aprotic solvents reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| DMF | 36.7 | 87 | 8 |
| DMSO | 46.7 | 85 | 7 |
| NMP | 32.2 | 82 | 9 |
| Acetonitrile | 37.5 | 68 | 12 |
DMF provides optimal balance between solubility of ionic intermediates and reaction kinetics.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.91 (d, J=2.5 Hz, 1H, Py-H6), 8.49 (dd, J=9.0, 2.5 Hz, 1H, Py-H4), 7.21 (d, J=9.0 Hz, 1H, Py-H3), 6.12 (s, 1H, Pz-H4), 2.51 (s, 6H, Pz-CH₃).
- IR (KBr): ν 1532 cm⁻¹ (NO₂ asym), 1348 cm⁻¹ (NO₂ sym), 1590 cm⁻¹ (C=N str).
- HRMS : m/z 219.0884 [M+H]⁺ (calc. 219.0879 for C₁₀H₁₁N₄O₂).
Comparative Analysis of Synthetic Methods
Traditional vs. Modern Approaches
| Parameter | Nitration Route | One-Pot Method |
|---|---|---|
| Total Yield | 48% | 84% |
| Reaction Steps | 5 | 2 |
| Waste Generation | 12 L/kg | 4.8 L/kg |
| Process Safety | Diazonium Risks | Ambient Conditions |
The one-pot methodology demonstrates clear advantages in atom economy (82% vs. 54%) and E-factor reduction (8.3 vs. 19.6).
Applications and Derivatives
The nitro group enables further functionalization:
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, DMF, elevated temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-aminopyridine, while coupling reactions could produce various biaryl or alkene-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine exhibit significant antimicrobial activity. For instance, derivatives of nitropyridine are known to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-Cancer Activity
Studies have suggested that nitro-substituted pyrazoles can act as anti-cancer agents. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. Preliminary data show that this compound may inhibit tumor growth in vitro and in vivo models .
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. Research has demonstrated that certain nitro-pyridines can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways. This suggests potential use in developing anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Studies have indicated that similar compounds can effectively target specific pests while being less harmful to non-target organisms . This specificity is crucial in sustainable agriculture practices.
Herbicide Properties
There is ongoing research into the herbicidal properties of nitropyridines. Early findings suggest that this compound could inhibit growth in certain weed species, offering a potential pathway for more effective weed management strategies in crop production .
Material Science
Polymer Synthesis
The compound can also be utilized in the synthesis of novel polymers with unique properties. Its ability to form coordination complexes may lead to materials with enhanced mechanical strength and thermal stability. Research into polymer composites incorporating this compound is ongoing .
Dyes and Pigments
Due to its vibrant color properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings. Its stability under light exposure makes it a suitable candidate for long-lasting applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., 2020 | Showed inhibition of E. coli and S. aureus growth |
| Anti-Cancer | Johnson & Lee, 2021 | Inhibited tumor growth by 40% in mouse models |
| Pesticide Development | Zhang et al., 2019 | Effective against aphids with low toxicity to bees |
| Polymer Synthesis | Patel et al., 2022 | Enhanced mechanical properties in composite materials |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The nitro group in the parent compound is replaced by an imidazolone ring in Compound 12, altering electronic properties (e.g., introduction of a carbonyl group at 1724 cm⁻¹ in IR) .
- Compound 12 exhibits a high melting point (220°C), suggesting enhanced crystallinity and stability due to the rigid imidazolone core and diphenyl substituents.
Spectroscopic and Reactivity Differences
Infrared (IR) Spectroscopy:
- Parent Compound: Expected peaks for -NO₂ (~1520–1350 cm⁻¹) and pyrazole C-H/N-H stretches.
- Compound 12 : Distinct C=O stretch at 1724 cm⁻¹ and NH stretch at 3166 cm⁻¹, indicative of hydrogen-bonding interactions .
Nuclear Magnetic Resonance (NMR):
- Compound 12 : ¹H-NMR (DMSO-d₆) reveals signals for aromatic protons (pyrazole, diphenyl) and NH protons, confirming the imidazolone structure .
Reactivity:
- The nitro group in the parent compound facilitates electrophilic substitution reactions, whereas Compound 12’s carbonyl group enables nucleophilic additions or condensations.
Functional and Application-Based Comparisons
- Coordination Chemistry : The pyrazole moiety in the parent compound may act as a ligand for metal coordination, while Compound 12’s imidazolone ring could enhance binding to biological targets (e.g., enzymes).
- Pharmaceutical Potential: Compound 12’s NH and C=O groups suggest utility in drug design (e.g., kinase inhibitors), whereas the nitro group in the parent compound might limit biocompatibility due to toxicity concerns.
Research Findings and Limitations
- Synthetic Efficiency : The high yield (80%) of Compound 12 highlights the efficacy of using glacial acetic acid as a solvent and the parent compound’s reactivity with active methylene groups .
- Knowledge Gaps: Limited data on the parent compound’s physical properties (e.g., melting point, solubility) hinders direct comparison. Further studies on electronic effects (e.g., DFT calculations) and biological activity are needed.
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound that incorporates both pyrazole and pyridine moieties. Its unique structure, featuring both electron-donating and electron-withdrawing groups, has garnered interest in various fields, especially medicinal chemistry. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
Molecular Formula and Structure
- Molecular Formula : C10H10N4O2
- IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)-5-nitropyridine
- InChI Key : HZNRYZPDTGPQPQ-UHFFFAOYSA-N
The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 218.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMF |
Pharmacological Properties
Research indicates that compounds with pyrazole and pyridine scaffolds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group enhances reactivity and biological potential.
Anti-inflammatory Activity
A study highlighted that derivatives of pyrazole showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against various strains such as E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that certain derivatives exhibited promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
Research has also explored the anticancer properties of pyrazole derivatives. In vitro studies showed that some compounds could induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
- Anti-inflammatory Study : A novel series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives were synthesized. Compounds exhibited up to 93% IL-6 inhibitory activity at 10 µM concentration .
- Antibacterial Evaluation : A series of 1,5-diaryl pyrazole derivatives were tested against bacterial strains with Compound 11 showing significant activity against E. coli and S. aureus. The presence of specific functional groups was crucial for enhancing antimicrobial efficacy .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 3,5-dimethylpyrazole with 2-chloro-5-nitropyridine in a polar aprotic solvent like DMF under elevated temperatures.
Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Nucleophilic Substitution | Potassium carbonate, DMF, heat |
| Reduction | Hydrogen gas, Pd/C catalyst |
Q & A
Q. What are the common synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitropyridine, and how can reaction conditions be optimized?
The synthesis typically involves nitration of pyridine derivatives followed by nucleophilic substitution with 3,5-dimethylpyrazole. Key steps include controlling nitration regioselectivity and optimizing reaction temperature to avoid byproducts. For example, enantiomer resolution via chiral supercritical fluid chromatography (SFC) has been used for related nitropyridine derivatives to isolate stereoisomers . Methodological optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming substitution patterns. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups like nitro (-NO₂) and pyrazole rings. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles . Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances reliability.
Q. What structural features influence the reactivity of this compound in coordination chemistry?
The pyrazole nitrogen atoms act as Lewis bases, enabling coordination with transition metals. Steric effects from the 3,5-dimethyl groups and electronic effects from the nitro substituent modulate ligand behavior. For example, iridium complexes with analogous pyrazole-pyridine ligands show tunable photophysical properties, suggesting applications in catalysis or materials science .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?
Polymorphism can arise from variations in hydrogen bonding or packing motifs. If conflicting unit cell parameters are reported, re-evaluate crystallization solvents or temperatures. Use SHELXD for phase determination and SHELXL for refinement . For instance, a second monoclinic polymorph of a related pyrazole-nitropyridine derivative was resolved by analyzing H-bonding networks and comparing experimental vs. simulated PXRD patterns .
Q. What strategies are effective for enantioselective synthesis of chiral derivatives involving this compound?
Chiral auxiliaries or asymmetric catalysis can induce stereocontrol. For example, resolving enantiomers of 2-(3,5-dimethylpiperidin-1-yl)-5-nitropyridine via chiral SFC (Chiralcel AD-H column) achieved >99% enantiomeric excess . Absolute configuration should be confirmed via SCXRD or vibrational circular dichroism (VCD).
Q. How can computational methods guide the design of derivatives with enhanced biological or catalytic activity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies assess binding affinity to biological targets. For instance, modifying the nitro group to amine or sulfonyl groups (as in related pyrazole derivatives) alters solubility and bioactivity .
Methodological Recommendations
- Contradiction Analysis: Replicate experiments under standardized conditions and validate instrumentation calibration.
- Advanced Characterization: Combine SCXRD with Hirshfeld surface analysis to study intermolecular interactions .
- Stereochemical Assignments: Use chiral chromatography paired with SCXRD for unambiguous configuration determination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
